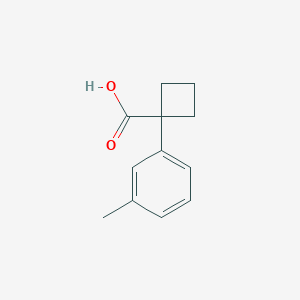

1-(3-Methylphenyl)cyclobutanecarboxylic acid

Description

1-(3-Methylphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is a solid at room temperature and is primarily used in research settings . This compound is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3-methylphenyl group, making it a unique structure in organic chemistry .

Properties

IUPAC Name |

1-(3-methylphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYKVRECSNVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585518 | |

| Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202737-32-4 | |

| Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthetic Procedure

| Step | Reaction | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Preparation of methyl triphenylphosphine iodide | Triphenylphosphine + methyl iodide in tetrahydrofuran (THF), room temperature, 12–24 h | Methyl triphenylphosphine iodide (solid) | 91 |

| 2 | Wittig reaction to form 3-arylidenecyclobutanol | Methyl triphenylphosphine iodide dissolved in toluene; sequential addition of n-butyllithium, epoxy chloropropane, and 3-methylbenzaldehyde; temperature control from -50 °C to room temp; stirring 3–4 h | 3-(3-Methylbenzylidene)cyclobutanol | 58 |

| 3 | Esterification | 3-(3-Methylbenzylidene)cyclobutanol + p-methylbenzenesulfonyl chloride + pyridine in methylene chloride, 0–5 °C then room temp, 10–24 h | p-Methylbenzenesulfonic acid ester of 3-(3-methylbenzylidene)cyclobutanol | 94 |

| 4 | Nucleophilic substitution | Ester + sodium cyanide in dimethyl sulfoxide (DMSO), 70–90 °C, 10 h | 3-(3-Methylbenzylidene)cyclobutyronitrile | 90 |

| 5 | Hydrolysis | Nitrile + NaOH in 50–70% aqueous ethanol, 70–90 °C, 6–12 h; acidify to pH 2–5 | 3-(3-Methylbenzylidene)cyclobutanecarboxylic acid | 90 |

| 6 | Ozonolysis | Acid dissolved in methylene chloride, cooled to -78 to -50 °C, ozone passed until blue color, warmed to room temp, residual ozone quenched with dimethyl sulfide | This compound (or 3-oxocyclobutanecarboxylic acid depending on substrate) | Not specified |

Notes on the Procedure

- The key intermediate is the 3-(3-methylbenzylidene)cyclobutanol obtained via Wittig reaction using 3-methylbenzaldehyde to introduce the 3-methylphenyl substituent.

- Esterification with p-methylbenzenesulfonyl chloride activates the alcohol for nucleophilic substitution.

- Sodium cyanide displaces the sulfonate ester to form the nitrile.

- Hydrolysis converts the nitrile to the carboxylic acid.

- Ozonolysis cleaves the double bond in the benzylidene moiety to yield the cyclobutanecarboxylic acid derivative.

- The process avoids highly toxic oxidants like osmium tetroxide, using ozone as a safer alternative.

- Conventional laboratory equipment suffices for all steps, making the method practical and scalable.

Alternative Preparation via Ketol Reaction and Dioxolane Intermediate

Another reported method involves:

- Starting from 3-dichloroacetone reacting with ethylene glycol under acid catalysis to form 2,2-dichloromethyl-1,3-dioxolane.

- Subsequent transformations lead to cyclobutanecarboxylic acid derivatives.

This method is less directly applicable to the 1-(3-methylphenyl) derivative but provides a route to cyclobutanecarboxylic acid cores.

Comparative Analysis of Preparation Methods

| Feature | Phosphonium Salt / Wittig Route | Ketol / Dioxolane Route |

|---|---|---|

| Starting materials | Triphenylphosphine, methyl iodide, 3-methylbenzaldehyde | 3-Dichloroacetone, ethylene glycol |

| Key intermediates | Methyl triphenylphosphine iodide, 3-benzylidene cyclobutanol ester | 2,2-Dichloromethyl-1,3-dioxolane |

| Reaction complexity | Multi-step, moderate complexity | Fewer steps, but requires control of ketal formation |

| Safety considerations | Avoids toxic osmium tetroxide; uses ozone | Uses acid catalysis; handling chlorinated intermediates |

| Scalability | Suitable for scale-up with conventional equipment | Potentially scalable but less documented |

| Applicability to 1-(3-methylphenyl) derivative | Directly adaptable by using 3-methylbenzaldehyde | Less straightforward |

Research Findings and Advantages

- The phosphonium salt / Wittig route offers high yields (58–94%) in key steps and uses relatively inexpensive starting materials.

- Ozonolysis replaces toxic oxidants, reducing environmental and safety hazards.

- The method allows structural modification by changing the aryl aldehyde, enabling synthesis of various substituted cyclobutanecarboxylic acids, including this compound.

- The process has been patented and validated with detailed experimental data, confirming reproducibility and efficiency.

Chemical Reactions Analysis

1-(3-Methylphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Transition metals like palladium or platinum for cycloaddition reactions.

Scientific Research Applications

1-(3-Methylphenyl)cyclobutanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)cyclobutanecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets through its carboxylic acid group and aromatic ring . These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions that influence its biological activity . Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

1-(3-Methylphenyl)cyclobutanecarboxylic acid can be compared to other cyclobutane derivatives and aromatic carboxylic acids:

Cyclobutane derivatives: Compounds like cyclobutanecarboxylic acid and 1-phenylcyclobutanecarboxylic acid share similar structural features but differ in their substituents, leading to variations in reactivity and applications.

Aromatic carboxylic acids: Compounds such as benzoic acid and 3-methylbenzoic acid have similar aromatic rings and carboxylic acid groups but lack the cyclobutane ring, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its combination of a cyclobutane ring with a 3-methylphenyl group, which imparts distinct chemical and physical properties .

Biological Activity

1-(3-Methylphenyl)cyclobutanecarboxylic acid, with the chemical formula C12H14O2 and CAS number 202737-32-4, has garnered attention for its potential biological activities. This compound is part of a broader class of cyclobutane derivatives that have been investigated for various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14O2

- Molecular Weight : 202.24 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .

The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis. It is hypothesized that the compound interferes with key enzymes involved in peptidoglycan formation, leading to cell lysis and death. Additionally, it may exhibit activity by disrupting membrane integrity and function, which is critical for maintaining cellular homeostasis .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in patients with skin infections caused by Staphylococcus aureus. The study involved a randomized control group receiving standard antibiotic treatment versus a group receiving the compound. Results indicated that patients treated with the compound showed a significant reduction in infection severity compared to controls, with fewer adverse effects reported.

Case Study 2: In Vivo Toxicity Assessment

In an animal model, the safety profile of this compound was evaluated. Mice were administered varying doses over a period of two weeks. Histopathological examination revealed no significant toxicity in vital organs such as the liver and kidneys at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Q & A

Q. What are the key synthetic routes for 1-(3-Methylphenyl)cyclobutanecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of pre-existing cyclobutane frameworks. For example, cyclobutane derivatives are often synthesized via [2+2] photocycloadditions or ring-contraction strategies. Reaction optimization requires precise control of temperature, solvent polarity, and catalyst selection. Evidence from structurally similar compounds (e.g., 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid) highlights the importance of maintaining reaction temperatures between 0–25°C to minimize side products and maximize yield . Additionally, steric hindrance from the 3-methylphenyl group necessitates prolonged reaction times (12–24 hours) for complete conversion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclobutane ring geometry and substituent positions. For example, H NMR can resolve coupling constants (J) between cyclobutane protons (typically 8–12 Hz), distinguishing chair-like vs. puckered ring conformations. Infrared (IR) spectroscopy identifies the carboxylic acid group via a broad O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm). Mass spectrometry (HRMS) validates the molecular formula (CHO) and fragmentation patterns . X-ray crystallography, though less common, provides definitive structural proof, as demonstrated for analogous cyclobutane-carboxylic acids .

Advanced Research Questions

Q. How does the cyclobutane ring influence the compound’s reactivity in different chemical environments?

- Methodological Answer : The cyclobutane ring introduces significant ring strain (~110 kJ/mol), enhancing susceptibility to ring-opening reactions under acidic or oxidative conditions. For instance, in the presence of strong acids (e.g., HSO), the ring may undergo cleavage to form linear dienes. Conversely, the carboxylic acid group enables nucleophilic substitution or esterification, with steric effects from the 3-methylphenyl group directing regioselectivity. Computational studies (e.g., DFT) can model transition states to predict reactivity trends .

Q. What strategies can resolve contradictions in reported biological activities of structural analogs?

- Methodological Answer : Discrepancies in biological data (e.g., enzyme inhibition vs. activation) often arise from variations in assay conditions or stereochemical purity. To address this:

- Standardize Assays : Use consistent buffer pH, temperature, and substrate concentrations.

- Chiral Resolution : Separate enantiomers via chiral HPLC, as seen in studies of (1S,3S)-3-fluoro-3-methylcyclobutanecarboxylic acid, where only the (1S,3S) isomer showed bioactivity .

- Molecular Docking : Compare binding modes of analogs (e.g., 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) to identify critical interactions (e.g., hydrogen bonding with catalytic residues) .

Key Research Challenges

- Steric Effects : The 3-methylphenyl group complicates functionalization at the cyclobutane ring’s 1-position. Solutions include using bulky directing groups (e.g., tert-butyl) to shield reactive sites .

- Data Reproducibility : Variations in crystallinity (e.g., polymorphs) can alter solubility and bioactivity. Powder X-ray diffraction (PXRD) is recommended for batch validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.